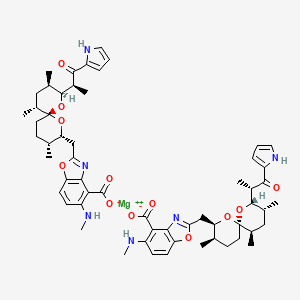

Calcimycin hemimagnesium

説明

特性

CAS番号 |

72124-77-7 |

|---|---|

分子式 |

C58H72MgN6O12 |

分子量 |

1069.5 g/mol |

IUPAC名 |

magnesium bis(5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate) |

InChI |

InChI=1S/2C29H37N3O6.Mg/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t2*15-,16-,17-,18-,22-,27+,29+;/m11./s1 |

InChIキー |

XBWKBTZDBYFEMH-UIOMRPQBSA-L |

異性体SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |

正規SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Calcimycin Hemimagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcimycin, also known as A23187, is a potent and widely utilized divalent cation ionophore. This technical guide provides a comprehensive overview of the mechanism of action of its hemimagnesium salt. It details the core function of Calcimycin as a mobile ion carrier, its impact on intracellular calcium homeostasis, and the subsequent activation of various signaling cascades. This document includes quantitative data on ion binding and transport, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways and experimental workflows involved.

Core Mechanism of Action: Divalent Cation Ionophore

Calcimycin hemimagnesium is a lipophilic molecule that spontaneously inserts into cellular membranes. Its primary mechanism of action is to bind and transport divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), across biological membranes, down their electrochemical gradient.[1][2] This process disrupts the tightly regulated low intracellular calcium concentrations maintained in resting cells.

The transport process is electroneutral, with the ionophore typically exchanging one divalent cation for two protons (H⁺) or forming a 2:1 complex with the cation to shuttle it across the lipid bilayer.[3][4] This influx of Ca²⁺ from the extracellular space and its release from intracellular stores like the endoplasmic reticulum leads to a rapid and significant increase in cytosolic Ca²⁺ levels. This elevation in intracellular Ca²⁺ is the primary trigger for the diverse biological effects of Calcimycin.[1]

Beyond its ionophoric activity, Calcimycin also directly impacts mitochondrial function by uncoupling oxidative phosphorylation and inhibiting mitochondrial ATPase activity.[5]

Quantitative Data

The efficacy and selectivity of Calcimycin are defined by its binding affinities for various divalent cations and its ion transport rates.

Table 1: Divalent Cation Binding Affinities and Transport Selectivity of Calcimycin (A23187)

| Divalent Cation | Log of Stability Constant (log K) for 1:1 Complex | Relative Affinity (Mg²⁺ = 1.00) | Relative Transport Rate |

| Ni²⁺ | 7.54 | 977 | - |

| Co²⁺ | - | 331 | - |

| Zn²⁺ | - | 174 | +++ |

| Mn²⁺ | - | 34 | ++ |

| Ca²⁺ | - | 0.89 | ++ |

| Mg²⁺ | - | 1.00 | + |

| Sr²⁺ | - | 0.20 | + |

| Ba²⁺ | 3.60 | 0.11 | + |

Data compiled from references[4][6][7]. Relative transport rates are indicated qualitatively where specific quantitative data is not available ('+++' high, '++' moderate, '+' low).

Table 2: Ion Transport Rates and Stoichiometry

| Parameter | Value | Notes |

| Ca²⁺ Transport Stoichiometry (Ionophore:Ca²⁺) | 2:1 | [3] |

| Maximal Ca²⁺ Flux | ~10⁻¹⁰ mol·cm⁻²·s⁻¹ | In artificial phosphatidylcholine membranes.[3] |

| Translocation Rate Constant (1:2 Ca²⁺:Ionophore Complex) | 0.1 - 0.3 s⁻¹ | [8] |

| Translocation Rate Constant (H⁺·Ionophore Complex) | 28 s⁻¹ | [8] |

| Turnover Number (Ca²⁺) | 3- to 5-fold lower than Ionomycin | At saturating Ca²⁺ concentrations.[9][10] |

Table 3: Effective Concentrations of Calcimycin in Cellular Assays

| Biological Effect | Cell Type | Effective Concentration Range | Reference |

| Apoptosis Induction | HEK293 cells | 5 µM | [11] |

| Apoptosis Induction | HeLa cells | 0.25 - 0.45 µM | |

| Autophagy Induction | Murine embryonic fibroblasts, human colon cancer cells | Not specified | [6] |

| Autophagy and Mycobacterial Killing | THP-1 cells | Not specified | [6] |

| Interferon Production | Human lymphocytes | Not specified | [12] |

| Protein Leakage (in vivo) | Mice (intrapleurally) | 2.5 - 7.5 nM | [13] |

| Oocyte Activation | Human oocytes | 0.5 µg/mL | [2] |

| Cytokine Production (with PMA) | Mouse splenocytes | 1 µg/mL | [14] |

Note: The optimal working concentration of Calcimycin is highly dependent on the cell type, serum concentration in the culture media, and the specific biological endpoint being measured.[15]

Key Signaling Pathways Activated by Calcimycin

The elevation of intracellular Ca²⁺ by Calcimycin triggers a multitude of signaling cascades.

Calcimycin is a potent inducer of apoptosis in a variety of cell types. The sustained high levels of intracellular Ca²⁺ can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases.

The increase in intracellular Ca²⁺ can lead to the activation of the NF-κB transcription factor, a key regulator of inflammation and cell survival. This is often mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can lead to the phosphorylation and activation of the IκB kinase (IKK) complex.

References

- 1. Regulation of immunity and oncogenesis by the IRF transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A23187 - Wikipedia [en.wikipedia.org]

- 3. Interferon Regulatory Factor 4 (IRF4) Interacts with NFATc2 to Modulate Interleukin 4 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specificity of ionophore A23187 in cation transport across lipid membranes. Studies with lecithin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways | The EMBO Journal [link.springer.com]

- 13. Inhibition of Transcription of the Beta Interferon Gene by the Human Herpesvirus 6 Immediate-Early 1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | An artificial transcription factor that activates potent interferon-γ expression in human Jurkat T Cells [frontiersin.org]

- 15. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Calcimycin Hemimagnesium as a Divalent Cation Ionophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcimycin, also known as A23187, is a well-characterized ionophore with a high affinity for divalent cations. It is widely utilized in cellular biology and drug discovery to manipulate intracellular concentrations of ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), thereby triggering a cascade of cellular events. This technical guide provides a comprehensive overview of calcimycin hemimagnesium, focusing on its mechanism of action, quantitative data regarding its ionophoric properties, and detailed experimental protocols for its application in research. Furthermore, this guide presents key signaling pathways modulated by calcimycin, visualized through Graphviz diagrams, to facilitate a deeper understanding of its cellular effects.

Introduction

Calcimycin is a polyether antibiotic isolated from the bacterium Streptomyces chartreusensis.[1] It functions as a mobile ion carrier, forming a lipid-soluble complex with divalent cations, which allows it to transport these ions across biological membranes, down their electrochemical gradient.[1] This ability to rapidly increase intracellular divalent cation concentrations makes calcimycin an invaluable tool for studying a multitude of physiological processes that are regulated by these ions, including signal transduction, apoptosis, and autophagy.[2]

Calcimycin is commercially available in various forms, including the free acid and the hemimagnesium salt. The hemimagnesium salt is a stable formulation of the ionophore. Once dissolved, it is expected to dissociate, rendering the active calcimycin molecule available to interact with and transport divalent cations.

Mechanism of Action

Calcimycin's ionophoric activity stems from its unique chemical structure, which allows it to chelate divalent cations. The calcimycin-cation complex is lipophilic, enabling it to diffuse across the lipid bilayer of cellular and organellar membranes. This transport disrupts the steep electrochemical gradients of divalent cations that are normally maintained by the cell. For instance, it can facilitate the influx of extracellular Ca²⁺ into the cytosol and also release Ca²⁺ from intracellular stores like the endoplasmic reticulum.[3]

The stoichiometry of the complex can vary depending on the cation. For Ca²⁺, calcimycin typically forms a 2:1 complex (two calcimycin molecules to one calcium ion).[4]

Quantitative Data: Divalent Cation Affinity and Selectivity

The efficacy of calcimycin as an ionophore is dictated by its binding affinity and transport selectivity for various divalent cations. The following tables summarize key quantitative data for calcimycin (A23187).

Table 1: Stability Constants for Calcimycin (A23187) Complexes with Divalent Cations

| Divalent Cation | Log of Stability Constant (log K_MA') | Relative Affinity |

| Ni²⁺ | 7.54 ± 0.06 | 977 |

| Co²⁺ | - | 331 |

| Zn²⁺ | - | 174 |

| Mn²⁺ | - | 34 |

| Mg²⁺ | - | 1.00 |

| Ca²⁺ | - | 0.89 |

| Sr²⁺ | - | 0.20 |

| Ba²⁺ | 3.60 ± 0.06 | 0.11 |

Data obtained from studies on A23187 in 80% methanol/water solutions. The stability constants reflect the formation of the 1:1 complex (MA⁺).

Table 2: Transport Selectivity Sequence of Calcimycin (A23187)

| Cation | Relative Transport Rate |

| Zn²⁺ | +++ |

| Mn²⁺ | +++ |

| Ca²⁺ | ++ |

| Co²⁺ | + |

| Ni²⁺ | + |

| Sr²⁺ | + |

This table represents the qualitative transport selectivity sequence, with '+++' indicating the highest transport rate.

Signaling Pathways Modulated by Calcimycin

The influx of divalent cations, particularly Ca²⁺, initiated by calcimycin activates a variety of downstream signaling pathways. Two of the most extensively studied are apoptosis and autophagy.

Calcimycin-Induced Apoptosis via the RAF/MEK/ERK Pathway

Increased intracellular Ca²⁺ can trigger apoptosis through the activation of the RAF/MEK/ERK signaling cascade.[5][6] This pathway ultimately leads to the upregulation of the tumor suppressor protein p53, which in turn promotes the expression of the pro-apoptotic protein Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspases, culminating in programmed cell death.[5][6]

Calcimycin-Induced Autophagy

Calcimycin can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[7] This process is often initiated through the P2RX7 receptor, leading to an increase in intracellular calcium.[7][8] The elevated calcium levels stimulate the formation of autophagosomes, which are double-membraned vesicles that engulf cellular components destined for degradation. A key marker of autophagy is the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form, LC3-II.[7]

Experimental Protocols

The following are detailed protocols for key experiments using this compound. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental setup.

Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound salt (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound salt in DMSO. For example, for a compound with a molecular weight of 1069.55 g/mol , dissolve 1.07 mg in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Solutions are generally stable for at least 3 months under these conditions.

-

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular Ca²⁺ concentration following treatment with calcimycin.

-

Reagents and Materials:

-

Cells of interest

-

96-well, black-walled, clear-bottom tissue culture plates

-

Fura-2 AM (or other suitable Ca²⁺ indicator)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence plate reader with appropriate filters for the chosen dye

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS with Ca²⁺ and Mg²⁺. The addition of 0.02% Pluronic F-127 can improve dye solubility and uptake.

-

Remove the culture medium from the cells and wash once with HBSS with Ca²⁺ and Mg²⁺.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Add the desired concentration of calcimycin (typically 1-10 µM) to the wells.

-

Immediately begin recording the fluorescence signal for 5-10 minutes to capture the initial rapid increase and subsequent changes in intracellular Ca²⁺.

-

-

Controls:

-

Negative Control: Vehicle control (DMSO) without calcimycin.

-

Positive Control: A maximal effective concentration of calcimycin or another ionophore like ionomycin.

-

-

Induction and Detection of Apoptosis by Annexin V Staining

This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in conjunction with a viability dye like propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

-

Reagents and Materials:

-

Cells of interest

-

Culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induction of Apoptosis:

-

Seed cells and allow them to adhere or reach the desired density.

-

Treat cells with the desired concentration of calcimycin (e.g., 1-5 µM) for a suitable duration (e.g., 6-24 hours).

-

-

Cell Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Controls:

-

Unstained cells: To set the baseline fluorescence.

-

Annexin V only: To set compensation.

-

PI only: To set compensation.

-

Untreated cells: As a negative control for apoptosis.

-

Positive control: Cells treated with a known apoptosis inducer.

-

-

Detection of Autophagy by LC3 Immunoblotting

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, by Western blotting.[7]

References

- 1. A23187 - Wikipedia [en.wikipedia.org]

- 2. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]

- 3. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionophore A23187. Solution conformations of the calcium complex and free acid deduced from proton and carbon-13 nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-activated RAF/MEK/ERK signaling pathway mediates p53-dependent apoptosis and is abrogated by alpha B-crystallin through inhibition of RAS activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-activated RAF/MEK/ERK Signaling Pathway Mediates p53-dependent Apoptosis and Is Abrogated by αB-Crystallin through Inhibition of RAS Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Calcimycin (A23187): Discovery, Biosynthesis, and Applications

This technical guide provides an in-depth overview of the discovery, origin, and biochemical characteristics of Calcimycin, a potent divalent cation ionophore produced by the bacterium Streptomyces chartreusensis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and Origin

Calcimycin, also widely known as A23187, was first isolated from the fermentation broth of Streptomyces chartreusensis strain NRRL 3882.[1][2][3] Its discovery in the early 1970s marked a significant advancement in the study of ion transport across biological membranes.[4][5] Structurally, Calcimycin is a polyether antibiotic with a unique composition that includes an α-ketopyrrole, a spiroketal ring, and a substituted benzoxazole moiety.[6] This structure is responsible for its remarkable ability to form stable complexes with divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), and transport them across lipid membranes.[7][8][9]

Biosynthesis of Calcimycin

The biosynthesis of Calcimycin is a complex process orchestrated by a 64-kb gene cluster in Streptomyces chartreusensis NRRL 3882.[1][10][11][12] This cluster contains 27 potential genes that encode the enzymes responsible for synthesizing the three main structural components of the molecule.[1][10]

The biosynthetic pathway can be summarized as follows:

-

α-Ketopyrrole Moiety: Derived from L-proline.[13]

-

Spiroketal Ring: A polyketide synthesized from propionate and acetate precursors by modular type I polyketide synthases (PKSs).[6][13]

-

Substituted Benzoxazole Moiety: Synthesized from glucose via the shikimate pathway, which produces 3-hydroxyanthranilic acid. The N-methyl group is derived from methionine.[13]

Cezomycin is a direct precursor in the biosynthesis of Calcimycin.[13][14][15] The conversion of cezomycin to calcimycin is a post-synthetic modification.[14][16]

Caption: Overview of the Calcimycin biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and physicochemical properties of Calcimycin.

Table 1: Physicochemical Properties of Calcimycin

| Property | Value |

| Molecular Formula | C₂₉H₃₇N₃O₆[17][18] |

| Molecular Weight | 523.6 g/mol [17][18] |

| CAS Number | 52665-69-7[17][18] |

| Solubility | Soluble in DMSO, ethanol, methanol; poorly soluble in water[4][17] |

Table 2: Antimicrobial Activity of Calcimycin

| Organism Type | Activity |

| Gram-positive bacteria | Inhibits growth[7][11][19] |

| Fungi | Inhibits growth of some species[7][11][19] |

| Mycobacterium bovis BCG | Potent inhibitor in vitro and in THP-1 cells[5][17] |

| Leishmania major | Effective against promastigotes[5] |

Table 3: Biological Activity and Concentrations

| Biological Effect | Cell Type | Concentration |

| Induction of Apoptosis | HL-60 cells | Not specified, but induces apoptosis[17][20] |

| Induction of Autophagy | Murine embryonic fibroblasts, human colon cancer cells | Not specified, but induces autophagy[17][20] |

| T-cell Proliferation | Human T lymphocytes | 400-500 nM (slightly mitogenic)[21] |

| Increased Intracellular Ca²⁺ | Various | 1-10 µM (for experimental induction)[22] |

Experimental Protocols

Fermentation of Streptomyces chartreusensis for Calcimycin Production

This protocol is a generalized procedure based on common fermentation practices for Streptomyces.

-

Strain and Culture Conditions: Streptomyces chartreusensis NRRL 3882 is cultured at 30°C.[15]

-

Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth with yeast extract) and incubate for 2-3 days with shaking.[15]

-

Production Culture: Transfer the seed culture to a production medium such as solid mannitol soya flour (SFM) medium.[15]

-

Fermentation: Incubate the production culture for 6 to 10 days at 30°C under submerged aerobic conditions.[2][11]

-

Monitoring: Monitor pH, cell growth, and Calcimycin production periodically.

Caption: Workflow for Calcimycin production via fermentation.

Isolation and Purification of Calcimycin

-

Filtration: Filter the whole fermentation broth to separate the mycelial cake from the filtrate.[2]

-

Extraction: Extract the mycelial cake with an organic solvent such as methanol. This is typically done multiple times.[2]

-

Concentration: Combine the solvent extracts and concentrate them in vacuo.[11]

-

Chromatography: Purify the crude extract using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used.[11]

-

Analysis: Analyze the purified fractions using HPLC and Mass Spectrometry (MS) to confirm the presence and purity of Calcimycin.[11]

Measurement of Intracellular Calcium Influx

-

Cell Preparation: Culture cells of interest to an appropriate confluency in a suitable format (e.g., 96-well plate).[22]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer (e.g., HBSS).[22]

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.[22]

-

Stimulation: Add Calcimycin (typically 1-10 µM) to the cells and immediately begin recording the change in fluorescence over time.[22]

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio.[22]

Mechanism of Action and Affected Signaling Pathways

Calcimycin's primary mechanism of action is to function as a mobile ion carrier for divalent cations, leading to a rapid increase in their intracellular concentration.[9][23][24] This disruption of ion homeostasis triggers a cascade of downstream signaling events.

Calcium-Dependent Signaling

The influx of Ca²⁺ is a key second messenger that activates numerous cellular processes:

-

Enzyme Activation: Activates Ca²⁺-dependent enzymes such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).

-

Gene Expression: Influences the expression of genes involved in cell proliferation, differentiation, and apoptosis.

-

T-Cell Activation: In T lymphocytes, Calcimycin can induce the expression of the interleukin-2 (IL-2) receptor, a key step in T-cell activation.[21][25]

Caption: Signaling cascade initiated by Calcimycin-mediated Ca²⁺ influx.

Induction of Apoptosis and Autophagy

The significant increase in intracellular Ca²⁺ can lead to cellular stress, particularly mitochondrial dysfunction. This can trigger programmed cell death (apoptosis) and cellular recycling (autophagy).[9][17][20]

-

Apoptosis: Elevated Ca²⁺ can lead to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of caspases.

-

Autophagy: Calcimycin has been shown to induce autophagy in various cell lines, a process that can either promote cell survival or contribute to cell death depending on the context.[17][20]

Other Biological Effects

-

Uncoupling of Oxidative Phosphorylation: Calcimycin can disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation.[7][9][19]

-

Inhibition of ATPase: It has been shown to inhibit the activity of mitochondrial ATPase.[7][9][19]

-

Generation of Reactive Oxygen Species (ROS): Treatment with Calcimycin can lead to an increase in both intracellular and extracellular ROS.[17][20]

Conclusion

Calcimycin, originating from Streptomyces chartreusensis, remains a vital tool in biomedical research due to its potent and specific ionophoric activity. Understanding its discovery, biosynthesis, and multifaceted effects on cellular signaling pathways is crucial for its application in studying calcium-dependent physiological and pathological processes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to utilize Calcimycin in their experimental designs.

References

- 1. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3923823A - Antibiotic A23187 and Process for preparation thereof - Google Patents [patents.google.com]

- 3. Calcimycin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A23187 - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cezomycin Is Activated by CalC to Its Ester Form for Further Biosynthesis Steps in the Production of Calcimycin in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 18. rpicorp.com [rpicorp.com]

- 19. journals.asm.org [journals.asm.org]

- 20. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]

- 21. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. What is Calcimycin used for? [synapse.patsnap.com]

- 24. benchchem.com [benchchem.com]

- 25. Stepwise activation of T cells. Role of the calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Calcimycin Hemimagnesium: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A23187, is a potent ionophore antibiotic isolated from the bacterium Streptomyces chartreusensis. It is widely utilized in research to increase intracellular concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), thereby activating a multitude of cellular processes. This technical guide focuses on the hemimagnesium salt of Calcimycin, a common commercially available form of this invaluable research tool. We will delve into its precise chemical structure, summarize its key physical properties, and provide insights into experimental methodologies and biological signaling pathways.

Chemical Structure

Calcimycin hemimagnesium is a complex where one magnesium ion is coordinated by two molecules of Calcimycin. Each Calcimycin molecule acts as a ligand, creating a lipophilic complex that can readily traverse cellular membranes.

The systematic IUPAC name for this compound is magnesium bis(5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate)[1].

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₅₈H₇₂MgN₆O₁₂ | [1][2] |

| Molecular Weight | ~1069.5 g/mol | [1][2] |

| CAS Number | 72124-77-7 | [1][2] |

| Parent Compound (Calcimycin) | CID 11957499 | [1] |

| Component Compounds | Magnesium (CID 5462224), Calcimycin (CID 11957499) | [1] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white powder | |

| Melting Point | 189 - 190 °C (for free acid form) | The melting point of the hemimagnesium salt may differ. |

| Solubility | Soluble in DMSO, ethanol, methanol, DMF, and methylene chloride. Slightly soluble in water. | Solubility in acetone is reported as 5 mg/mL, resulting in a clear, faintly yellow solution. |

| UV Absorption Maxima (λmax) | 230, 303, 371 nm | In ethanol. |

| Storage Conditions | Store at -20°C, desiccated. | Solutions in DMSO can be stored at -20°C for up to 3 months. |

Experimental Protocols

Solubility Determination

A common method to determine the solubility of a compound like this compound is the shake-flask method.

References

The Ionophore Calcimycin: A Technical Guide to Its Mechanism for Increasing Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcimycin, also known as A23187, is a potent and widely utilized mobile ion-carrier antibiotic derived from Streptomyces chartreusensis.[1] Its significance in biomedical research stems from its ability to form stable, lipophilic complexes with divalent cations, most notably calcium (Ca²⁺), and transport them across biological membranes.[2] This unique property allows for the controlled elevation of intracellular calcium concentrations, making Calcimycin an invaluable tool for investigating the myriad of cellular processes regulated by calcium signaling. This technical guide provides an in-depth exploration of the core mechanism of Calcimycin, detailed experimental protocols for its application, and a summary of its impact on cellular signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to Calcium Elevation

Calcimycin increases intracellular calcium concentration through a dual mechanism: facilitating the influx of extracellular calcium and mobilizing calcium from intracellular stores. This process does not rely on traditional receptor-ligand interactions but rather on the physicochemical properties of the ionophore itself.

Facilitation of Calcium Influx Across the Plasma Membrane

Calcimycin is a lipophilic molecule that can readily diffuse into the lipid bilayer of the plasma membrane. In the extracellular space, where the concentration of Ca²⁺ is relatively high (in the millimolar range), each Calcimycin molecule can bind to a calcium ion. This binding neutralizes the charge of the ion, forming a lipid-soluble Calcimycin-Ca²⁺ complex. This complex can then freely diffuse across the hydrophobic core of the plasma membrane, effectively shuttling the calcium ion into the cell's cytoplasm. Once inside the cytosol, where the resting Ca²⁺ concentration is significantly lower (in the nanomolar range), the complex dissociates, releasing the calcium ion and freeing the Calcimycin molecule to return to the extracellular face of the membrane to bind another ion.

Mobilization of Calcium from Intracellular Stores

In addition to transporting extracellular calcium, Calcimycin can also permeate intracellular membranes. This allows it to access and release calcium from internal stores, primarily the endoplasmic reticulum (ER) and mitochondria.[3][4][5] The lumen of the ER and the mitochondrial matrix have significantly higher calcium concentrations than the cytoplasm. Calcimycin can enter these organelles, bind to Ca²⁺, and transport it across their membranes into the cytosol, further contributing to the overall increase in intracellular calcium concentration. This mobilization from internal stores can occur even in the absence of extracellular calcium, leading to a transient rise in cytosolic calcium levels.[6]

The following diagram illustrates the mechanism of action of Calcimycin:

Quantitative Data on Calcimycin's Effects

The effective concentration of Calcimycin can vary depending on the cell type and experimental objective. The following table summarizes typical concentrations and their observed effects.

| Parameter | Concentration Range | Observed Effect | Cell Type/System | Citation |

| Non-toxic Concentration | ≤ 3 µM | Induces formation of "I-Bodies" related to calcium homeostasis without significant cell death. | Human glioma cells (BMG-1) | [6][7] |

| Positive Control for Calcium Flux | 1 - 5 µM | Rapid and significant increase in cytosolic Ca²⁺. | General cell suspensions | |

| Induction of Apoptosis | Not specified, but higher concentrations are cytotoxic. | Triggers increased intracellular Ca²⁺, ROS generation, and apoptotic cell death. | HL-60 cells | [8] |

| Oocyte Activation | 10 µM | Bypasses the need for sperm-derived PLCζ to initiate oocyte activation. | Human oocytes | [9] |

| Inhibition of NO Production | Not specified, but used as a tool to elevate intracellular Ca²⁺. | Abrogates the inhibitory effect of ANP on NO production through Ca²⁺ chelation. | Murine macrophages | [10] |

| Leishmanicidal Activity | IC₅₀ = 0.16 µM | Dose-dependent killing of Leishmania major promastigotes. | Leishmania major | [1] |

Experimental Protocol: Measurement of Intracellular Calcium Using Fura-2 AM Fluorescence Microscopy

This protocol provides a detailed methodology for measuring Calcimycin-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[11][12]

Materials and Reagents

-

Cells of interest cultured on glass coverslips

-

Calcimycin (A23187) stock solution (e.g., 1 mM in DMSO)

-

Fura-2 AM (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES buffer

-

DMSO (cell culture grade)

-

Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

-

Image acquisition and analysis software

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow:

Detailed Procedure

-

Cell Preparation: Culture cells to the desired confluency on glass coverslips suitable for fluorescence microscopy.

-

Fura-2 AM Loading Solution Preparation: Prepare a fresh loading solution by diluting the Fura-2 AM stock solution and Pluronic F-127 in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.

-

Imaging: Mount the coverslip onto the fluorescence microscope stage.

-

Baseline Fluorescence Measurement: Perfuse the cells with HBSS and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Calcimycin Stimulation: Add Calcimycin to the perfusion buffer at the desired final concentration (e.g., 1-5 µM).

-

Post-Stimulation Measurement: Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium concentration.

-

Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Downstream Signaling Pathways Activated by Calcimycin

The elevation in intracellular Ca²⁺ concentration induced by Calcimycin triggers a cascade of downstream signaling events, influencing a wide array of cellular functions. The increased cytosolic Ca²⁺ acts as a second messenger, binding to and activating various calcium-sensitive proteins.

Key Signaling Cascades

-

Calmodulin (CaM) and CaM Kinases (CaMK): Calcium binds to calmodulin, a ubiquitous calcium-binding protein. The Ca²⁺/CaM complex then activates a family of serine/threonine kinases known as CaM kinases, which in turn phosphorylate numerous target proteins involved in processes like gene expression, cell cycle regulation, and metabolism.[13]

-

Calcineurin-NFAT Pathway: The Ca²⁺/CaM complex also activates calcineurin, a serine/threonine phosphatase.[2][13] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, leading to their translocation to the nucleus and the regulation of gene expression, particularly in immune cells.[13]

-

Protein Kinase C (PKC): Some isoforms of PKC are activated by Ca²⁺ and diacylglycerol (DAG), leading to the phosphorylation of a wide range of substrate proteins involved in cell growth, differentiation, and apoptosis.

-

Nitric Oxide Synthase (NOS): In certain cell types, the Ca²⁺/CaM complex can activate nitric oxide synthase, leading to the production of nitric oxide (NO), a key signaling molecule.[1]

The following diagram illustrates the major downstream signaling pathways activated by the Calcimycin-induced increase in intracellular calcium:

Conclusion

Calcimycin serves as a powerful and versatile tool for the experimental manipulation of intracellular calcium levels. Its well-characterized mechanism of action, involving both the influx of extracellular calcium and the release from intracellular stores, provides a reliable method for initiating calcium-dependent signaling pathways. By understanding the principles outlined in this guide, researchers can effectively employ Calcimycin to dissect the intricate roles of calcium in a vast range of biological processes, from fundamental cellular functions to the pathogenesis of disease, thereby advancing scientific knowledge and aiding in the development of novel therapeutic strategies.

References

- 1. Calcium Ionophore, Calcimycin, Kills Leishmania Promastigotes by Activating Parasite Nitric Oxide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum & mitochondrial calcium homeostasis: The interplay with viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reliance of ER-mitochondrial calcium signaling on mitochondrial EF-hand Ca2+ binding proteins. Miros, MICUs, LETM1 and solute carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Flux between the Endoplasmic Reticulum and Mitochondrion Contributes to Poliovirus-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moodle2.units.it [moodle2.units.it]

- 12. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Uncoupling of Oxidative Phosphorylation by Calcimycin Hemimagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A23187, is a mobile ionophore antibiotic derived from Streptomyces chartreusensis.[1] It is a well-established tool in cell biology, primarily utilized for its ability to transport divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), across biological membranes.[2][3] This unique property allows for the artificial manipulation of intracellular cation concentrations, thereby enabling the study of a myriad of calcium-dependent physiological processes.[2] Beyond its use in studying cellular signaling, Calcimycin hemimagnesium also exhibits a profound impact on mitochondrial function, specifically acting as an uncoupler of oxidative phosphorylation.[1]

This technical guide provides an in-depth exploration of the role of this compound in uncoupling oxidative phosphorylation. It will detail the underlying mechanisms, present quantitative data on its effects, provide comprehensive experimental protocols for assessing its activity, and visualize the key pathways and workflows.

Core Mechanism of Uncoupling

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process is tightly coupled, meaning that the electron transport chain (ETC) and ATP synthesis are interdependent, linked by the proton motive force (PMF) across the inner mitochondrial membrane.

This compound disrupts this coupling by acting as a divalent cation ionophore. Its mechanism of uncoupling can be summarized as follows:

-

Binding and Transport: Calcimycin binds to Ca²⁺ or Mg²⁺ ions in the intermembrane space or the cytosol, forming a lipid-soluble complex.[2]

-

Membrane Translocation: This complex diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

-

Cation Release: Within the matrix, the complex dissociates, releasing the cation.

-

Proton Exchange: To return to the intermembrane space and repeat the cycle, the deprotonated Calcimycin molecule can bind to protons (H⁺) in the matrix and transport them out. This transport of protons dissipates the proton gradient that is essential for ATP synthesis.

By providing an alternative route for protons to re-enter the mitochondrial matrix, Calcimycin bypasses the ATP synthase (Complex V). This leads to the characteristic effects of uncoupling: continued or even increased oxygen consumption by the electron transport chain without a corresponding increase in ATP synthesis. The energy stored in the proton gradient is instead dissipated as heat.

Quantitative Effects of this compound

The uncoupling activity of Calcimycin is dose-dependent. The following tables summarize the expected quantitative effects of Calcimycin on key mitochondrial parameters based on available literature. It is important to note that the precise effective concentrations can vary depending on the cell type, experimental conditions, and the specific salt form of Calcimycin used.

| Parameter | Low Concentration (≤ 3 µM) | High Concentration (> 3 µM) |

| Cell Viability | Generally non-toxic for brief exposure.[4] | Can induce cytotoxicity and apoptosis.[3] |

| Mitochondrial Function | Induces mitochondrial dysfunction and aggregation.[4] | Leads to significant mitochondrial damage.[5] |

Table 1: General Cellular Effects of Calcimycin.

| Parameter | Expected Effect with Increasing Calcimycin Concentration |

| Oxygen Consumption Rate (OCR) | Initial increase as the electron transport chain attempts to compensate for the dissipated proton gradient. At higher concentrations, OCR may decrease due to mitochondrial damage. |

| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease (depolarization) as the proton gradient is dissipated.[3] |

| ATP Production | Dose-dependent decrease due to the bypassing of ATP synthase. |

| Intra-mitochondrial Ca²⁺ | Dose-dependent increase. |

Table 2: Dose-Dependent Effects of Calcimycin on Mitochondrial Respiration.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function in real-time. The "Mito Stress Test" is a standard assay to measure basal respiration, ATP-linked respiration, proton leak, and maximal respiration.

Materials:

-

Seahorse XF Cell Culture Microplates[2]

-

Seahorse XF Calibrant solution[2]

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)[6]

-

This compound stock solution (in DMSO)

-

Oligomycin (ATP synthase inhibitor)[6]

-

FCCP (a potent uncoupler, used to determine maximal respiration)[6]

-

Rotenone/Antimycin A (Complex I and III inhibitors)[6]

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[2]

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[2]

-

Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation:

-

Compound Loading:

-

Prepare stock solutions of Calcimycin, oligomycin, FCCP, and rotenone/antimycin A at 10x the final desired concentration in the assay medium.

-

Load the appropriate volume of each compound into the designated injection ports of the hydrated sensor cartridge. For a Calcimycin dose-response, different concentrations would be loaded into different wells.

-

-

Seahorse XF Analyzer Operation:

-

Data Analysis: The software will measure OCR at baseline and after each injection. The data can be used to calculate basal respiration, ATP production-linked respiration, proton leak, and maximal respiration for each concentration of Calcimycin.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

Fluorescence microscope or flow cytometer

-

TMRM stock solution (in DMSO)[7]

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization[8]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells on coverslips or in appropriate plates

Procedure:

-

Prepare Staining Solution: Prepare a working solution of TMRM in complete medium. A typical starting concentration is 20-250 nM, but this should be optimized for the specific cell type.[7][8]

-

Cell Staining:

-

Calcimycin Treatment:

-

After incubation with TMRM, replace the staining solution with fresh medium containing the desired concentrations of this compound.

-

For a positive control, treat a separate set of cells with CCCP (e.g., 50 µM).[8]

-

-

Washing: Wash the cells three times with PBS or another clear buffer.[7]

-

Imaging/Analysis:

-

Microscopy: Image the cells using a TRITC or similar filter set.[7] Quantify the fluorescence intensity of the mitochondria.

-

Flow Cytometry: Resuspend the cells and analyze the fluorescence using a flow cytometer with appropriate laser and emission filters (e.g., 561-nm excitation, 585/16 BP emission).[8]

-

-

Data Analysis: Compare the TMRM fluorescence intensity of Calcimycin-treated cells to untreated controls and the CCCP-treated positive control. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Quantification of Cellular ATP Levels

Cellular ATP levels can be measured using a variety of commercially available kits, most of which are based on the luciferin-luciferase bioluminescence assay.

Materials:

-

ATP Assay Kit (e.g., luminometric assay)[9]

-

Luminometer

-

White opaque 96-well plates[9]

-

This compound

-

Cultured cells

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white opaque 96-well plate at a suitable density.[9]

-

Allow cells to adhere and then treat with various concentrations of this compound for the desired duration.

-

-

ATP Measurement:

-

Luminescence Reading: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[9]

-

Data Analysis:

-

Generate a standard curve using the provided ATP standard.

-

Calculate the ATP concentration in the cell lysates from the standard curve.

-

It is often useful to normalize the ATP levels to the total protein concentration or cell number in each well to account for any differences in cell density. A parallel cell viability assay (e.g., XTT) can be performed for normalization.[11]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of Calcimycin-induced uncoupling and a typical experimental workflow for its analysis.

References

- 1. content.protocols.io [content.protocols.io]

- 2. tabaslab.com [tabaslab.com]

- 3. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium ionophore A23187 reveals calcium related cellular stress as "I-Bodies": an old actor in a new role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of A23187 to demonstrate the role of intracellular calcium in causing ultrastructural damage in mammalian muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lancaster.sc.edu [lancaster.sc.edu]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antibiotic Properties of Calcimycin Against Gram-positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A-23187, is a polyether antibiotic and a highly selective divalent cation ionophore, originally isolated from Streptomyces chartreusensis. While widely utilized as a biochemical tool to study the role of divalent cations, particularly calcium (Ca²⁺), in cellular processes, Calcimycin also exhibits significant antibiotic activity, especially against Gram-positive bacteria.[1][2][3][4] Its unique mechanism of action, centered on the disruption of fundamental cellular ion homeostasis, presents a compelling area of study for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the antibiotic properties of Calcimycin, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: A Disruption of Ion Homeostasis

The primary antibacterial action of Calcimycin stems from its function as a mobile ion carrier. It forms a lipophilic complex with divalent cations, facilitating their transport across biological membranes that are typically impermeable to these ions.[3] This influx of cations, particularly Ca²⁺, into the bacterial cytoplasm disrupts the carefully maintained intracellular ion concentration, leading to a cascade of detrimental effects.

In Gram-positive bacteria, which lack the protective outer membrane of their Gram-negative counterparts, Calcimycin can readily access the cell membrane. The subsequent influx of Ca²⁺ is believed to trigger a series of events that culminate in bacterial cell death. While the precise signaling cascades are still under full investigation, evidence suggests the following downstream consequences:

-

Disruption of Membrane Potential: The uncontrolled movement of positively charged ions across the cell membrane dissipates the proton motive force, a critical component of cellular energy production (ATP synthesis) and transport processes.

-

Oxidative Stress: Studies on the closely related ionophore 4-Br-A23187 in Bacillus subtilis have shown that the disruption of metal ion homeostasis can lead to an increase in intracellular copper levels, resulting in oxidative stress.

-

Metabolic Disruption: The influx of calcium and the concurrent depletion of other essential divalent cations, such as manganese and iron, can interfere with the function of numerous metabolic enzymes that rely on these ions as cofactors. This disruption of metal and sulfur homeostasis can cripple essential cellular processes.

-

Stimulation of Efflux Pumps: In Staphylococcus aureus, an increase in intracellular calcium has been shown to stimulate the activity of multidrug resistance efflux pumps, which may represent a bacterial defense mechanism against the ionophore's effects.[2][4]

Data Presentation: Quantitative Efficacy of Calcimycin and its Analogs

Quantifying the in vitro activity of an antibiotic is crucial for its evaluation as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Notes |

| 4-Br-A23187 (Calcimycin Analog) | Bacillus subtilis | 1 | - |

| Novel Calcimycin Antibiotic | Bacillus subtilis | - | Selective activity reported, but specific MIC not provided.[5] |

| Novel Benzoxazole Derivatives | Mycobacterium tuberculosis | 8 - 64 | Analogs of Calcimycin.[5] |

| Calcimycin (A-23187) | Staphylococcus aureus | Not specified | The inhibitory effect is utilized for bioassays, indicating significant activity. |

| Ionophores (general) | Enterococcus faecalis & E. faecium | Not specified | Ionophores, in general, have been shown to inhibit the growth of enterococci in pure culture.[6] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for the broth microdilution and agar dilution methods, which are standard procedures for this purpose.

Protocol 1: Broth Microdilution MIC Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

- Calcimycin Stock Solution: Prepare a concentrated stock solution of Calcimycin in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Bacterial Culture: Grow the Gram-positive bacterial strain to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

- 96-Well Microtiter Plates: Use sterile, clear, flat-bottomed 96-well plates.

2. Inoculum Preparation:

- Dilute the bacterial culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Calcimycin:

- In the first column of the 96-well plate, add a defined volume of broth and the Calcimycin stock solution to achieve the highest desired concentration.

- Perform two-fold serial dilutions by transferring half of the volume from the first column to the second, and so on, across the plate.

4. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well containing the diluted Calcimycin.

- Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

- Incubate the plate at 37°C for 16-20 hours.

5. Determination of MIC:

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Calcimycin at which there is no visible bacterial growth.

Protocol 2: Agar Dilution MIC Assay

In this method, the antimicrobial agent is incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.

1. Preparation of Agar Plates:

- Prepare a series of sterile petri dishes.

- Melt and cool an appropriate agar medium (e.g., Mueller-Hinton Agar) to 45-50°C.

- Add varying concentrations of the Calcimycin stock solution to different aliquots of the molten agar to create a range of antibiotic concentrations.

- Pour the agar into the petri dishes and allow them to solidify. Include a control plate with no antibiotic.

2. Inoculum Preparation:

- Prepare a standardized bacterial suspension as described in the broth microdilution protocol.

3. Inoculation and Incubation:

- Spot a small, defined volume of the bacterial inoculum onto the surface of each agar plate.

- Allow the inoculum spots to dry before inverting the plates.

- Incubate the plates at 37°C for 16-20 hours.

4. Determination of MIC:

- The MIC is the lowest concentration of Calcimycin that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inferred mechanism of Calcimycin's antibiotic action in B. subtilis.

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Caption: Experimental workflow for the Agar Dilution MIC Assay.

Conclusion

Calcimycin's activity as a potent divalent cation ionophore translates into a distinct and effective antibiotic mechanism against Gram-positive bacteria. By disrupting the fundamental process of ion homeostasis, Calcimycin triggers a cascade of events leading to metabolic collapse, oxidative stress, and ultimately, cell death. While further research is required to fully delineate the specific signaling pathways involved and to establish a comprehensive profile of its in vitro efficacy against a wider range of clinical isolates, the available data underscores the potential of Calcimycin and its analogs as a foundation for the development of new antimicrobial agents. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the antibiotic properties of this fascinating molecule.

References

- 1. Intracellular Staphylococcus aureus Perturbs the Host Cell Ca2+ Homeostasis To Promote Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evidence of Calcium Signaling and Modulation of the LmrS Multidrug Resistant Efflux Pump Activity by Ca2 + Ions in S. aureus [frontiersin.org]

- 3. Calcium signalling in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of Calcium Signaling and Modulation of the LmrS Multidrug Resistant Efflux Pump Activity by Ca2 + Ions in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of ionophores on Enterococcus faecalis and E. faecium growth in pure and mixed ruminal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity of Calcimycin for different divalent cations like Ca2+ and Mg2+.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A23187, is a polyether antibiotic and ionophore isolated from Streptomyces chartreusensis.[1][2] It is a crucial tool in biomedical research due to its ability to transport divalent cations across biological membranes, thereby artificially increasing intracellular concentrations of these ions.[2][3] This unique property allows for the controlled study of a myriad of cellular processes that are dependent on divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5] Understanding the selectivity of Calcimycin for these cations is paramount for designing and interpreting experiments in cell biology, pharmacology, and drug discovery. This guide provides a comprehensive overview of Calcimycin's cation selectivity, the experimental methods used to determine it, and the downstream signaling consequences of its action.

Core Mechanism of Action

Calcimycin functions as a mobile ion carrier. It forms a stable, lipophilic complex with divalent cations, enabling their transport across the hydrophobic core of lipid bilayers.[2][6] The ionophore chelates a cation, diffuses across the membrane, and releases the ion on the other side. This process disrupts the natural ion gradients maintained by the cell, leading to a rapid influx of cations like Ca²⁺ into the cytoplasm.[2] This sudden increase in intracellular Ca²⁺ can trigger a wide range of physiological and pathophysiological processes, including muscle contraction, neurotransmitter release, and apoptosis.[2][5]

Divalent Cation Selectivity: Quantitative Data

The affinity of Calcimycin for different divalent cations is not uniform. Experimental studies have determined the stability constants and relative transport rates, revealing a distinct selectivity profile. The data presented below is crucial for predicting the primary effects of Calcimycin in a given biological system.

| Cation | Log of Stability Constant (log K) | Relative Affinity | Relative Transport Rate |

| Ca²⁺ | ~5.59 | 0.89 | > Mg²⁺, Sr²⁺, Ba²⁺ |

| Mg²⁺ | ~5.60 | 1.00 | < Ca²⁺, Zn²⁺ |

| Zn²⁺ | - | 174 | > Ca²⁺ |

| Mn²⁺ | - | 34 | > Mg²⁺ |

| Ni²⁺ | 7.54 | 977 | - |

| Co²⁺ | - | 331 | - |

| Sr²⁺ | - | 0.20 | < Mg²⁺ |

| Ba²⁺ | 3.60 | 0.11 | ~ Li⁺ |

| Cd²⁺ | - | - | > Zn²⁺ |

Table 1: Stability constants and relative affinities for Calcimycin (A23187) with various divalent cations. Data compiled from studies in 80% methanol/water solutions and transport rate studies in lecithin vesicles.[7][8] Note that while the stability constant for Mg²⁺ is slightly higher, the transport efficacy for Ca²⁺ is generally greater in biological systems.

Experimental Protocols for Determining Ion Selectivity

Several experimental techniques are employed to quantify the selectivity and transport efficiency of ionophores like Calcimycin. These methods provide the foundational data for understanding its biological activity.

Fluorescence Spectroscopy using Calcein Quenching

This assay is a robust method for evaluating the transport of certain divalent cations by ionophores across a lipid membrane.[9][10]

Principle: The fluorescent dye calcein is encapsulated within large unilamellar vesicles (LUVs). Certain divalent cations, such as Cu²⁺, Ni²⁺, and Co²⁺, can quench the fluorescence of calcein.[10] When an ionophore like Calcimycin is introduced to the LUV suspension, it facilitates the transport of these quenching cations into the vesicles, leading to a measurable decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of ion transport. By comparing the rates for different cations, the selectivity of the ionophore can be determined.

Detailed Methodology:

-

Preparation of Calcein-Loaded LUVs:

-

A lipid mixture (e.g., phosphatidylcholine) is dissolved in a volatile organic solvent.

-

The solvent is evaporated to form a thin lipid film on the inside of a glass flask.

-

The lipid film is hydrated with a buffer solution containing a non-quenching concentration of calcein, forming multilamellar vesicles.

-

The vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.[10]

-

External, unencapsulated calcein is removed by size exclusion chromatography.

-

-

Fluorescence Measurement:

-

The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer solution at a controlled temperature (e.g., 10°C to minimize passive leakage).[10]

-

The ionophore (Calcimycin) is added to the LUV suspension.

-

The divalent cation of interest is added to the external buffer.

-

The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths for calcein (e.g., 480 nm and 520 nm, respectively).[10]

-

-

Data Analysis:

-

The fluorescence decay curve is normalized and the initial rate of quenching is calculated.

-

This rate is compared across different cations to determine the relative transport selectivity.

-

Caption: Workflow for Calcein Quenching Assay.

Potentiometric Measurements with Ion-Selective Electrodes (ISEs)

Potentiometry offers a direct way to measure the activity of ions in a solution and can be used to determine the selectivity of an ionophore-based membrane.[11][12]

Principle: An ion-selective electrode (ISE) is designed with a membrane that is selectively permeable to a specific ion. This membrane is typically a polymer matrix containing an ionophore. The potential difference across this membrane is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation. The selectivity of the electrode (and thus the ionophore) for the primary ion over an interfering ion is quantified by the selectivity coefficient.

Detailed Methodology:

-

Fabrication of the Ion-Selective Membrane:

-

The ionophore (Calcimycin), a polymer matrix (e.g., PVC), and a plasticizer are dissolved in an organic solvent.[13]

-

The solution is cast into a ring on a glass plate and the solvent is allowed to evaporate, forming a thin, flexible membrane.

-

-

Electrode Assembly:

-

A disk of the ion-selective membrane is cut and sealed to the end of an electrode body.

-

The electrode is filled with an internal reference solution containing a fixed concentration of the primary ion.

-

An internal reference electrode (e.g., Ag/AgCl) is immersed in the internal solution.

-

-

Potentiometric Measurement:

-

The ISE and an external reference electrode are immersed in a series of standard solutions containing the primary ion at known concentrations.

-

The potential difference (EMF) is measured for each solution to generate a calibration curve.

-

To determine selectivity, the potential is measured in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion (Fixed Interference Method).[12]

-

-

Data Analysis:

Signaling Pathways Modulated by Calcimycin

By increasing intracellular Ca²⁺, Calcimycin activates a multitude of downstream signaling pathways. The influx of Ca²⁺ acts as a second messenger, initiating cascades that regulate diverse cellular functions.

1. General Calcium Signaling Cascade: An increase in cytosolic Ca²⁺ leads to its binding to various calcium-binding proteins, such as calmodulin and troponin C.[15][16] This binding induces conformational changes in these proteins, enabling them to interact with and modulate the activity of target enzymes like kinases and phosphatases. These enzymes, in turn, phosphorylate or dephosphorylate other proteins, propagating the signal and leading to a cellular response.

2. Mitochondrial Calcium Dysregulation and Apoptosis: Calcimycin disrupts mitochondrial function by promoting Ca²⁺ uptake into the mitochondrial matrix.[17][18] This can lead to:

-

Mitochondrial Depolarization: The influx of positively charged Ca²⁺ can dissipate the mitochondrial membrane potential.[17]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Sustained high levels of mitochondrial Ca²⁺ can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[19]

-

Release of Pro-apoptotic Factors: The opening of the mPTP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.

-

Caspase Activation: These factors activate the caspase cascade, a family of proteases that execute the programmed cell death pathway of apoptosis.[19]

Caption: Calcimycin-induced Apoptotic Pathway.

Conclusion

Calcimycin's ability to selectively transport divalent cations, particularly Ca²⁺, across cellular membranes makes it an indispensable tool in biological research. A thorough understanding of its selectivity, as determined by quantitative methods like fluorescence spectroscopy and potentiometry, is essential for its effective use. By artificially elevating intracellular calcium levels, Calcimycin provides a powerful means to investigate the complex signaling pathways that govern cellular life and death, offering valuable insights for both basic science and the development of novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Calcimycin used for? [synapse.patsnap.com]

- 3. rpicorp.com [rpicorp.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The specificity of ionophore A23187 in cation transport across lipid membranes. Studies with lecithin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The effect of Mg2+ on Ca2+ binding to cardiac troponin C in hypertrophic cardiomyopathy associated TNNC1 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of Mg2+ on the Ca2+-binding properties and Ca2+-induced tyrosine-fluorescence changes of calmodulin isolated from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcium ionophore A23187 action on cardiac myocytes is accompanied by enhanced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxidative stress, mitochondrial permeability transition and activation of caspases in calcium ionophore A23187-induced death of cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Literature Review on Calcimycin (A23187) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcimycin, also known as A23187, is a pivotal tool in biological research, primarily recognized for its function as a mobile ion-carrier for divalent cations.[1] Isolated from the fermentation of Streptomyces chartreusensis, this ionophore has been instrumental in elucidating the critical role of calcium in a myriad of cellular processes.[1] This technical guide provides a comprehensive review of the foundational literature on Calcimycin, focusing on its mechanism of action, quantitative biophysical data, key experimental protocols, and its impact on cellular signaling pathways.

Physicochemical Properties and Mechanism of Action

Calcimycin is a carboxylic acid antibiotic that forms a stable 2:1 complex with divalent cations, rendering them soluble in organic phases and thus enabling their transport across biological membranes.[2] Its primary mechanism of action is to increase the intracellular concentration of divalent cations, most notably calcium (Ca²⁺), by facilitating their movement from the extracellular environment and from intracellular stores like the endoplasmic and sarcoplasmic reticulum.[2][3] This influx of Ca²⁺ acts as a second messenger, triggering a wide array of downstream cellular events.[4]

The ionophore exhibits selectivity for different divalent cations. While it is a powerful tool for manipulating intracellular Ca²⁺, it also transports other ions such as magnesium (Mg²⁺), manganese (Mn²⁺), and strontium (Sr²⁺).[5]

Quantitative Data

The following tables summarize key quantitative data from foundational studies on Calcimycin's interactions with divalent cations.

Table 1: Stability Constants of A23187 with Divalent Cations

| Cation | Log of Stability Constant (log K) | Relative Affinity |

| Mn²⁺ | 5.6 | 38.9 |

| Ca²⁺ | 5.1 | 1.0 |

| Mg²⁺ | 5.0 | 0.8 |

| Sr²⁺ | 4.4 | 0.2 |

| Ba²⁺ | 3.8 | 0.05 |

Data compiled from studies on the complexation equilibria of A23187.

Table 2: Dose-Dependent Effects of Calcimycin on Cellular Processes

| Concentration | Cell Type/System | Observed Effect | Reference |

| 1 µM | Rat Neonatal Cardiac Myocytes | Enhanced production of reactive oxygen species (ROS) | [6] |

| 10 µM | Rat Neonatal Cardiac Myocytes | Cytotoxicity and lower ROS production compared to 1 µM | [6] |

| 1 µM and 2.5 µM | Bovine Pulmonary Endothelial Cells | Increased phospholipase A2 activity without stimulating protein kinase C | |

| 5-12.5 µM | Bovine Pulmonary Endothelial Cells | Increased phospholipase A2 activity with dose-dependent activation of protein kinase C |

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular Ca²⁺ changes induced by Calcimycin.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Probenecid (optional, to prevent dye leakage)

-

Calcimycin (A23187) stock solution in DMSO

-

Cultured cells on coverslips or in a microplate

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-